molecular formula C20H11I B13732634 3-Iodoperylene

3-Iodoperylene

Cat. No.: B13732634
M. Wt: 378.2 g/mol
InChI Key: VWUUFQYCQONEEH-UHFFFAOYSA-N
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Description

3-Iodoperylene is an organic compound with the molecular formula C20H11I. It is a derivative of perylene, where an iodine atom is substituted at the third position of the perylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoperylene typically involves the iodination of perylene. One common method is the trans-halogenation of 3-bromoperylene, which provides a high yield of this compound in two preparative steps . The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoperylene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions can modify the perylene core, affecting its electronic properties.

    Coupling Reactions: The iodine atom can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various perylene derivatives with different functional groups, while oxidation and reduction reactions can lead to modified perylene structures with altered electronic properties .

Mechanism of Action

The mechanism by which 3-Iodoperylene exerts its effects is primarily related to its electronic properties. The iodine atom influences the electron distribution within the perylene core, affecting its reactivity and interaction with other molecules. This makes it a suitable candidate for applications in organic electronics and photovoltaics, where precise control over electronic properties is crucial .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the iodine atom, which significantly alters its electronic properties compared to other perylene derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and solar cells .

Properties

Molecular Formula

C20H11I

Molecular Weight

378.2 g/mol

IUPAC Name

3-iodoperylene

InChI

InChI=1S/C20H11I/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H

InChI Key

VWUUFQYCQONEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)I

Origin of Product

United States

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